Finasteride 2-(2-Methylpropanol)amide
CAS No.: 116285-36-0
Cat. No.: VC20763365
Molecular Formula: C₂₃H₃₆N₂O₃
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116285-36-0 |
|---|---|
| Molecular Formula | C₂₃H₃₆N₂O₃ |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
| Standard InChI | InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 |
| Standard InChI Key | MFUJYZCMHDCXGQ-WSBQPABSSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C |
| SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C |
| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C |
Introduction
Finasteride 2-(2-Methylpropanol)amide, also known by its Chemical Abstracts Service (CAS) number 116285-36-0, is a metabolite of the pharmaceutical agent Finasteride. Finasteride is a well-known drug used primarily for treating male pattern hair loss (androgenetic alopecia) and benign prostatic hyperplasia (BPH) due to its ability to inhibit the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen .
Biological Activity
Finasteride 2-(2-Methylpropanol)amide acts as a selective inhibitor of the 5α-reductase enzyme, similar to its parent compound Finasteride. This inhibition reduces DHT levels in the body, which is beneficial in treating conditions like BPH and androgenetic alopecia. The compound's biological activity is significant in therapeutic applications related to prostate health and hair loss treatment.
Metabolism and Excretion
Finasteride 2-(2-Methylpropanol)amide is formed as a major metabolite during the metabolism of Finasteride. Studies on the metabolism and excretion of Finasteride have highlighted the importance of understanding how the body processes these compounds to determine potential side effects and drug interactions.
Research Findings
Research on Finasteride 2-(2-Methylpropanol)amide is primarily focused on its role as a metabolite and its biological activity. While it is not widely available for scientific research, its properties make it an interesting subject for studies related to 5α-reductase inhibition and its effects on DHT levels.
Comparison with Similar Compounds
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Dutasteride | Inhibits both type I and type II 5α-reductase | Broader action on DHT levels |
| Spironolactone | Aldosterone antagonist; inhibits androgen receptors | Primarily used for fluid retention conditions |
| Saw Palmetto Extract | Natural inhibitor of 5α-reductase | Herbal remedy with fewer side effects |
| Finasteride 2-(2-Methylpropanol)amide | Selective inhibitor of type II 5α-reductase | Effective for conditions linked to this pathway with fewer side effects |
Synthesis and Availability
The synthesis of Finasteride 2-(2-Methylpropanol)amide involves several steps starting from steroid precursors. It is typically available for research purposes only and is not intended for human or veterinary use. Suppliers like LGC Standards offer it as a certified reference material for research .
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